molecular formula C7H7NO4S B1346600 1-(Methylsulfonyl)-3-nitrobenzene CAS No. 2976-32-1

1-(Methylsulfonyl)-3-nitrobenzene

Cat. No.: B1346600
CAS No.: 2976-32-1
M. Wt: 201.2 g/mol
InChI Key: FTJMAAWQEAOBBI-UHFFFAOYSA-N
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Description

1-(Methylsulfonyl)-3-nitrobenzene is an organic compound characterized by a benzene ring substituted with a methylsulfonyl group and a nitro group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Methylsulfonyl)-3-nitrobenzene can be synthesized through several methods. One common approach involves the nitration of 1-(methylsulfonyl)benzene. This process typically uses a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group into the benzene ring. The reaction is carried out under controlled temperatures to prevent over-nitration and ensure the selective formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques can further enhance the efficiency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(Methylsulfonyl)-3-nitrobenzene undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.

    Substitution: The methylsulfonyl group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

    Oxidation: The compound can undergo oxidation reactions, where the methylsulfonyl group is further oxidized to a sulfone group.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with palladium on carbon or iron powder with hydrochloric acid.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed:

    Reduction: 1-(Methylsulfonyl)-3-aminobenzene.

    Substitution: Various substituted benzene derivatives depending on the nucleophile used.

    Oxidation: 1-(Methylsulfonyl)-3-sulfonebenzene.

Scientific Research Applications

Scientific Applications of 1-(Methylsulfonyl)-3-nitrobenzene

This compound is an organic compound with a benzene ring substituted with a methylsulfonyl group and a nitro group. It has the molecular formula C₇H₇NO₄S, a molecular weight of 201.21 g/mol, a melting point of 86-88 °C, and a boiling point of approximately 290 °C. This compound is used in scientific research for organic synthesis, pharmaceuticals, and material science.

Synthesis and Production

This compound can be synthesized through the nitration of 1-(methylsulfonyl)benzene, typically using a mixture of concentrated sulfuric acid and nitric acid under controlled temperatures. Industrial production may involve continuous flow reactors, catalysts, and advanced purification techniques to optimize reaction conditions, improve yield, and enhance the purity of the final product.

Chemical Reactions

This compound undergoes several types of chemical reactions:

  • Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas with a palladium catalyst or iron powder in acidic conditions. The major product formed is 1-(Methylsulfonyl)-3-aminobenzene.
  • Substitution: The methylsulfonyl group can participate in nucleophilic substitution reactions, where it is replaced by nucleophiles such as amines or thiols. Various substituted benzene derivatives are produced depending on the nucleophile used.
  • Oxidation: The compound can undergo oxidation reactions, where the methylsulfonyl group is further oxidized to a sulfone group using strong oxidizing agents like potassium permanganate or chromium trioxide. The major product formed is 1-(Methylsulfonyl)-3-sulfonebenzene.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-(methylsulfonyl)-3-nitrobenzene and its derivatives involves interactions with various molecular targets. For instance, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to potential antimicrobial effects. The methylsulfonyl group can also modulate the compound’s reactivity and stability, influencing its overall biological activity.

Comparison with Similar Compounds

    1-(Methylsulfonyl)-4-nitrobenzene: Similar structure but with the nitro group in the para position.

    1-(Methylsulfonyl)-2-nitrobenzene: Similar structure but with the nitro group in the ortho position.

    1-(Methylsulfonyl)-3-aminobenzene: A reduction product of 1-(methylsulfonyl)-3-nitrobenzene.

Uniqueness: this compound is unique due to the specific positioning of the nitro and methylsulfonyl groups, which influences its chemical reactivity and potential applications. The meta position of the nitro group relative to the methylsulfonyl group provides distinct electronic and steric properties compared to its ortho and para analogs.

Biological Activity

1-(Methylsulfonyl)-3-nitrobenzene, with the chemical formula C₇H₇N₃O₄S, is an organic compound characterized by a nitro group (-NO₂) and a methylsulfonyl group (-SO₂CH₃) attached to a benzene ring. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry. The following sections detail its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Weight : 201.21 g/mol
  • Melting Point : 86-88 °C
  • Boiling Point : Approximately 290 °C

The structure of this compound contributes to its reactivity and biological activity. The presence of the nitro group is particularly significant, as compounds containing this moiety are often associated with various pharmacological effects.

The biological activity of this compound is linked to its ability to interact with cellular components:

  • Bioreduction : The nitro group can undergo bioreduction to form reactive intermediates, which may interact with DNA and proteins, leading to cytotoxic effects. This mechanism is similar to that observed in other nitro-containing compounds, such as metronidazole, which exhibit antimicrobial activity through the generation of toxic species upon reduction .
  • Enzyme Interaction : Research indicates that this compound can interact with various enzymes and proteins, potentially influencing metabolic pathways. Such interactions are crucial for understanding its pharmacological potential .

Biological Activities

This compound exhibits several notable biological activities:

  • Antimicrobial Activity : Nitro-containing compounds are known for their antimicrobial properties. The mechanism often involves the formation of toxic intermediates that bind covalently to DNA, resulting in cell death. This compound may share similar properties, warranting further investigation into its efficacy against various pathogens .
  • Cytotoxic Effects : Preliminary studies suggest that this compound may exhibit cytotoxic effects against certain cancer cell lines. This potential makes it a candidate for further research in drug development targeting cancer therapies.
  • Anti-inflammatory Properties : Nitro compounds have been linked to anti-inflammatory activities through their interaction with inflammatory mediators. This aspect could be explored further in the context of treating inflammatory diseases .

Case Studies and Experimental Data

A summary of relevant studies on the biological activity of this compound is provided below:

Study ReferenceBiological ActivityFindings
AntimicrobialDemonstrated potential against various microorganisms through bioreduction mechanisms.
CytotoxicityExhibited cytotoxic effects in vitro against specific cancer cell lines.
Anti-inflammatorySuggested inhibition of inflammatory pathways, indicating potential therapeutic applications.

Q & A

Basic Research Questions

Q. What are the common analytical methods for identifying and quantifying 1-(Methylsulfonyl)-3-nitrobenzene in degradation studies?

  • Methodological Answer : High-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MSn) is widely used to detect and quantify this compound in degradation studies. For example, during electro-Fenton processes, samples collected at specific time intervals (e.g., 45 minutes) are analyzed using reverse-phase HPLC with UV detection. LC-MSn fragmentation patterns confirm the identity of degradation products by matching retention times and mass spectra to reference standards. This approach also helps track the disappearance of parent compounds and the emergence of intermediates .

Q. How is this compound synthesized, and what purity validation techniques are employed?

  • Methodological Answer : A typical synthesis route involves sulfonylation of 3-nitrobenzene derivatives using methanesulfonyl chloride under Friedel-Crafts conditions. Post-synthesis, purity is validated via nuclear magnetic resonance (NMR) spectroscopy (e.g., 1^1H and 13^13C NMR for structural confirmation) and gas chromatography (GC) or HPLC for quantitative purity assessment. X-ray crystallography (as demonstrated for structurally related compounds like 1-Chloro-2-methyl-3-nitrobenzene) can resolve ambiguities in molecular geometry .

Advanced Research Questions

Q. What mechanistic insights explain the preferential formation of this compound in electro-Fenton degradation pathways?

  • Methodological Answer : The methylsulfonyl and nitro groups act as strong electron-withdrawing substituents, directing hydroxyl radical (^\cdotOH) attack during electro-Fenton processes. Computational studies (e.g., density functional theory, DFT) can map electron density distributions to predict reactive sites. Experimental evidence shows that these substituents block hydroxylation at aromatic positions, favoring sulfonyl group retention. Degradation pathways are validated using isotopic labeling or trapping agents to isolate intermediates .

Q. How do the electronic effects of substituents in this compound influence its reactivity in nucleophilic aromatic substitution (NAS) reactions?

  • Methodological Answer : The nitro group (-NO2_2) is meta-directing, while the methylsulfonyl (-SO2_2Me) group is para-directing and strongly electron-withdrawing. Combined, these substituents create electron-deficient aromatic rings, enhancing susceptibility to NAS. Kinetic studies under varying pH and temperature conditions, coupled with Hammett linear free-energy relationships, quantify substituent effects. For example, rate constants for reactions with amines or thiols can be measured to establish reactivity trends .

Q. What strategies are used to mitigate interference from this compound in environmental or biological matrices during analysis?

  • Methodological Answer : Solid-phase extraction (SPE) with mixed-mode sorbents (e.g., C18 combined with ion-exchange resins) effectively isolates the compound from complex matrices. Matrix-matched calibration standards and internal standards (e.g., deuterated analogs) minimize matrix effects in LC-MS. Method validation includes spike-recovery tests at low concentrations (e.g., 1–100 ng/mL) to ensure accuracy and precision .

Q. Experimental Design Considerations

Q. How does the choice of solvent system affect the stability of this compound in photochemical studies?

  • Methodological Answer : Polar aprotic solvents (e.g., acetonitrile) are preferred due to their inertness and ability to stabilize charge-separated intermediates. Stability is assessed via UV-Vis spectroscopy under controlled light exposure (e.g., 254 nm UV lamp). Degradation kinetics are modeled using pseudo-first-order rate equations, with half-life (t1/2t_{1/2}) calculations under varying solvent dielectric constants .

Q. Data Contradiction Analysis

Q. How can conflicting reports on the biodegradability of this compound be resolved?

  • Methodological Answer : Discrepancies may arise from differences in microbial consortia or experimental conditions (e.g., aerobic vs. anaerobic). Comparative studies using standardized OECD 301/302 protocols under controlled redox conditions (e.g., dissolved oxygen levels) clarify biodegradation potential. Metabolite profiling via high-resolution mass spectrometry (HRMS) identifies pathway-specific intermediates, resolving contradictory claims .

Properties

IUPAC Name

1-methylsulfonyl-3-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO4S/c1-13(11,12)7-4-2-3-6(5-7)8(9)10/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTJMAAWQEAOBBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC(=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60183909
Record name Sulfone, methyl m-nitrophenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60183909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2976-32-1
Record name 1-(Methylsulfonyl)-3-nitrobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2976-32-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Sulfone, methyl m-nitrophenyl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002976321
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sulfone, methyl m-nitrophenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60183909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Phenyl methyl sulphone (4.0 g) was added, portionwise, to fuming nitric acid stirred at 0° C. The reaction mixture was allowed to warm to room temperature, stirred for 1 hour, and then poured carefully onto ice. The solution was carefully neutralised with sodium bicarbonate and the mixture filtered at the pump. The solid collected was washed with water and dried under reduced pressure over potassium hydroxide to give the title compound as a white solid (5.63 g) in a sufficient state of purity for the next reaction.
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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